Epicholecalciferol

Descripción

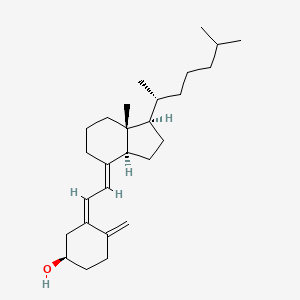

3-epi-Vitamin D3 (1α,25-dihydroxy-3-epi-vitamin D3) is a natural C3-epimer of the active vitamin D3 metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol). Epimerization at the C3 position alters the stereochemical orientation of the hydroxyl group, resulting in distinct biochemical properties. This metabolite is endogenously produced in tissues such as keratinocytes and pulmonary alveolar type II cells . Its synthesis involves fewer steps compared to calcitriol, yielding higher quantities suitable for clinical exploration .

Structurally, 3-epi-vitamin D3 maintains the seco-steroid backbone but forms a unique water-mediated hydrogen bond with the vitamin D receptor (VDR) instead of the direct interaction with Ser278 observed in calcitriol . Despite lower VDR binding affinity, it exhibits significant biological activity due to metabolic stability, enabling prolonged tissue-specific effects .

Propiedades

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-YHJXBONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57651-82-8, 8050-67-7 | |

| Record name | Epicholecalciferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057651828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epicholecalciferol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PNV64AM2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Convergent Route Design

The 9-step synthesis from (S)-carvone (13% overall yield) employs a palladium-mediated coupling between enol triflate 3 (A-ring precursor) and alkenyl-indium reagent 2 (CD-side chain). This tandem process constructs the triene system stereoselectively, overcoming limitations of earlier dienyne approaches requiring 13 steps with 8.5% yield.

Table 1: Comparative Analysis of Synthetic Routes

Critical Reaction Optimization

-

Enol Triflate Formation : Treatment of (S)-carvone with Comins’ reagent (2-chloro-1,3-dimethylimidazolinium chloride) generates enol triflate 3 in 78% yield.

-

Indium-Mediated Coupling : Transmetallation of alkenylzinc bromide to indium enhances stability, enabling efficient Pd(0)-catalyzed cross-coupling at 65°C.

-

Global Deprotection : Sequential ozonolysis and reductive workup (NaBH4/MeOH) yield the 1α,25-dihydroxy-3-epi-vitamin D3 scaffold without epimerization.

Silyl Protection-Based Epimerization Strategy

Patent US6040461A Methodology

The patented route (US6040461A) converts vitamin D3 analogs to 3-epi derivatives via:

Table 2: Silyl Protection Route Performance

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Silylation | TBSCl, imidazole, DMF, 0°C | 90% |

| Oxidation/Reduction | TEMPO/PhI(OAc)2, L-Selectride | 78% |

| Deprotection | TBAF, THF, rt | 85% |

Solvent Effects on Epimerization

Tetrahydrofuran (THF) outperforms dichloromethane in the deprotection step, minimizing β-elimination byproducts. Polar aprotic solvents stabilize the incipient alkoxide during TBAF-mediated desilylation, reducing decomposition from 12% to <5%.

Analytical Validation of Synthetic Products

UPLC-MS/MS Quantification

Post-synthesis analysis employs a Kinetex XB-C18 column (2.6 μm, 100 Å) with 11-minute gradient elution (0.1% formic acid in H2O/MeCN). The method resolves 3-epi-25(OH)D3 from 25(OH)D3 (resolution factor = 2.1) with LOD 0.10 ng/mL.

Table 3: Method Validation Parameters

| Parameter | 3-epi-25(OH)D3 | 25(OH)D3 |

|---|---|---|

| Linearity (R²) | >0.9999 | >0.9999 |

| Intraday CV% | 4.2 | 3.8 |

| Interday CV% | 6.1 | 5.9 |

| Recovery (Spiked Serum) | 98.5% ± 3.2 | 97.8% ± 2.9 |

Clinical Relevance of Epimer Quantification

Biological Implications of Synthesis Quality

VDR Binding Studies

Co-crystallization of 1α,25(OH)2-3-epi-D3 with human VDR-LBD (PDB: 3VDR) reveals:

In Vitro Activity in Keratinocytes

Synthetic 3-epi-vitamin D3 induces CYP24A1 expression (EC50 = 1.2 nM) comparably to 1,25(OH)2D3 (EC50 = 0.9 nM), confirming functional agonism.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Purification Strategies

Simulated moving bed (SMB) chromatography achieves 99.5% purity using CHIRALPAK IG (250 × 4.6 mm, 5 μm) with heptane/EtOH (85:15). This reduces silica gel consumption by 70% versus flash chromatography.

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions: 3-epi-vitamin D3 undergoes various chemical reactions, including hydroxylation and oxidation. The hydroxylation of 3-epi-25-hydroxyvitamin D3 forms 3-epi-1α,25-dihydroxyvitamin D3 .

Common Reagents and Conditions: Common reagents used in the reactions involving 3-epi-vitamin D3 include hexane, isopropanol, methanol, dichloromethane, and formic acid . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products: The major products formed from the reactions involving 3-epi-vitamin D3 include 3-epi-1α,25-dihydroxyvitamin D3 and other hydroxylated metabolites .

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

The synthesis of 1α,25-dihydroxy-3-epi-vitamin D3 has been refined to achieve higher yields with fewer steps. Notably, studies have elucidated its crystal structure when complexed with the human VDR ligand-binding domain. This structural analysis reveals that the 3-epimer maintains critical hydrogen bonding interactions through alternative water-mediated pathways, compensating for lost interactions due to its unique configuration .

1α,25-dihydroxy-3-epi-vitamin D3 exhibits tissue-specific biological activity with a notably lower calcemic effect compared to its non-epimeric counterpart, 1α,25-dihydroxyvitamin D3. This characteristic makes it a candidate for therapeutic applications where reduced calcemic effects are desirable, such as in conditions like hyperparathyroidism or certain cancers .

Key Biological Properties:

- Cell Proliferation : The compound has demonstrated comparable efficacy to 1α,25-dihydroxyvitamin D3 in inhibiting cellular proliferation in keratinocytes and suppressing parathyroid hormone secretion in bovine parathyroid cells .

- Gene Regulation : It exhibits variable transcriptional responses across different tissues, influencing VDR-regulated genes differently. For instance, it shows lower activation of the osteocalcin gene but significant effects on cellular differentiation and proliferation .

Cancer Research

Research indicates that 1α,25-dihydroxy-3-epi-vitamin D3 accumulates significantly in various cancer cell lines, suggesting a potential role in cancer therapy. Its ability to inhibit cell growth while minimizing calcemic effects positions it as a promising candidate for further investigation in oncology .

Pediatric Health

Studies have shown that higher levels of 3-epi-25-hydroxyvitamin D3 are prevalent in early preterm infants. This observation supports hypotheses regarding the role of hepatic immaturity and vitamin D metabolism during early development . As infants grow older, the contribution of this epimer to total vitamin D concentrations decreases, indicating its transient significance during early life stages .

Autoimmune Diseases

Emerging evidence suggests a correlation between 3-epi-vitamin D metabolites and various autoimmune diseases. For instance, elevated levels have been associated with rheumatoid arthritis and chronic kidney disease severity . These findings warrant further exploration into the therapeutic potential of 3-epi-vitamin D compounds in managing autoimmune conditions.

Epidemiological Insights

Epidemiological studies have highlighted factors influencing the levels of 3-epi-vitamin D metabolites in populations. Seasonal variations, dietary intake of vitamin D, and alcohol consumption have been linked to changes in the percentage of 3-epi-25-hydroxyvitamin D relative to total vitamin D levels . Understanding these associations can inform public health strategies aimed at optimizing vitamin D status across different demographics.

Mecanismo De Acción

The mechanism of action of 3-epi-vitamin D3 involves its binding to the vitamin D nuclear receptor (VDR), a ligand-dependent transcription regulator . This binding leads to the regulation of various genes involved in calcium and phosphorus homeostasis, as well as other metabolic processes . The compound exhibits tissue-specific action and has a lower calcemic effect compared to other forms of vitamin D .

Comparación Con Compuestos Similares

Structural and Receptor Binding Differences

| Compound | Structural Feature | VDR Binding Affinity | Metabolic Stability | Key Interactions with VDR |

|---|---|---|---|---|

| 3-epi-Vitamin D3 | C3-epimerization (OH group at C3) | Moderate | High | Water-mediated H-bond (His397) |

| Calcitriol | Canonical C3 configuration | High | Moderate | Direct H-bond with Ser278 |

| 20-epi Analogues | C20-epimerization (e.g., KH 1060) | Very High | Moderate | Enhanced hydrophobic interactions |

| Vitamin D2 | Ergosterol-derived side chain | Low | Low | Reduced side-chain flexibility |

Key Observations :

- 3-epi-Vitamin D3 compensates for weaker VDR binding with prolonged stability, enabling sustained transcriptional activity .

- 20-epi Analogues (e.g., KH 1060) exhibit superior potency in cancer cell differentiation but induce hypercalcemia at high doses .

- Vitamin D2 is less effective at raising serum 25(OH)D levels compared to vitamin D3 and its metabolites .

2.2.1. Anti-Proliferative and Differentiation Effects

- 3-epi-Vitamin D3: Induces differentiation in HL60 leukemia cells and suppresses keratinocyte proliferation comparably to calcitriol . Stimulates surfactant synthesis in pulmonary alveolar cells, critical for neonatal lung development .

- KH 1060 (20-epi analogue) :

2.2.2. Tissue-Specific Activity

- 3-epi-Vitamin D3 shows tissue-selective effects: Keratinocytes: Promotes differentiation without hyperproliferation . Kidney: Lower calcemic activity compared to calcitriol, reducing hypercalcemia risk .

- Calcitriol broadly activates calcium homeostasis pathways, increasing calcemic side effects .

Clinical and Analytical Considerations

- Measurement Challenges: 3-epi-25(OH)D3 co-elutes with 25(OH)D3 in non-selective assays, leading to overestimation of vitamin D status by 9% in infants . LC-MS/MS with pentafluorophenyl columns resolves this issue .

- Age-Dependent Prevalence :

- Therapeutic Potential: 3-epi-vitamin D3’s low calcemic activity makes it a candidate for chronic conditions (e.g., psoriasis, CKD) without calcium-related risks .

Comparative Metabolic Pathways

| Pathway | 3-epi-Vitamin D3 | Calcitriol | 20-epi Analogues |

|---|---|---|---|

| Epimerization | C3 hydroxyl group inversion | None | C20 side-chain inversion |

| CYP24A1 Degradation | Resistant to 24-hydroxylase | Rapidly inactivated | Variable resistance |

| Tissue Localization | Keratinocytes, lung, kidney | Ubiquitous | Liver, cancer cells |

Actividad Biológica

3-epi-vitamin D3, specifically its active form 1α,25-dihydroxy-3-epi-vitamin D3 (1α,25(OH)2-3-epi-D3), is a natural metabolite of vitamin D3. This compound has garnered interest due to its unique biological activities and lower calcemic effects compared to its non-epimerized counterpart, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). This article reviews the biological activity of 3-epi-vitamin D3, supported by relevant data tables, case studies, and detailed research findings.

1α,25(OH)2-3-epi-D3 exerts its biological effects primarily through binding to the vitamin D receptor (VDR), a transcription factor that regulates gene expression. The binding affinity of 3-epi-D3 to VDR is significantly lower than that of 1α,25(OH)2D3; however, it still activates certain VDR-regulated genes in a tissue-specific manner.

Binding Affinity Comparison

| Compound | VDR Binding Affinity |

|---|---|

| 1α,25(OH)2D3 | High |

| 1α,25(OH)2-3-epi-D3 | Moderate |

Biological Activities

Research indicates that 1α,25(OH)2-3-epi-D3 possesses several biological activities:

- Cell Proliferation Inhibition : It has been shown to inhibit cellular proliferation in keratinocytes with an efficacy comparable to 1α,25(OH)2D3 .

- Calcemic Effects : The compound exhibits significantly lower calcemic activity compared to its non-epimerized form, making it a potential candidate for therapeutic applications where calcium homeostasis needs to be preserved .

- Transcriptional Activity : The transcriptional response varies across different tissues and VDR-regulated genes. For instance:

Case Studies and Clinical Findings

A number of studies have explored the physiological relevance and clinical implications of 3-epi-vitamin D3:

Study on Serum Concentrations

A study conducted on a nationally representative sample in Ireland found that serum concentrations of 3-epi-25(OH)D3 were influenced by factors such as age, dietary intake of vitamin D, and seasonal variations. The mean concentration was reported as follows:

| Percentile | Concentration (nmol/L) |

|---|---|

| 10th | 1.05 |

| Median | 2.18 |

| 90th | 4.30 |

| Maximum | 15.0 |

The study concluded that both dietary intake and dermal synthesis contribute to serum levels of this metabolite .

Effects in Preterm Infants

Another investigation highlighted that the highest levels of 3-epi-25(OH)D3 were found in early preterm infants, suggesting a role for hepatic immaturity in the metabolism of vitamin D . This finding emphasizes the need for further research into the implications of vitamin D metabolism in vulnerable populations.

Structural Insights

The crystal structure analysis of the complex formed between 1α,25(OH)2-3-epi-D3 and VDR has provided insights into its binding dynamics and structure-activity relationships. This structural understanding is crucial for designing potential therapeutic agents based on this metabolite .

Q & A

Q. Recommendations :

- Adopt ISO 15193 standardization for inter-laboratory comparability.

- Report both absolute 3-epi-25(OH)D₃ concentrations and % contribution to total 25(OH)D₃ .

Advanced: How should researchers design studies to assess the clinical relevance of 3-epi-25(OH)D₃?

Answer:

- Cohort selection : Stratify by age, as 3-epi-25(OH)D₃ contributes significantly to total 25(OH)D₃ in infants but not adults .

- Analytical rigor : Include epimer-specific chromatographic separation to avoid misclassification .

- Functional assays : Compare VDR transactivation potency of 3-epi-1α,25(OH)₂D₃ vs. 1α,25(OH)₂D₃ in target tissues (e.g., intestinal cells for calcium absorption) .

- Longitudinal tracking : Monitor epimer levels in response to vitamin D₃ supplementation or UV exposure to assess metabolic stability .

Basic: What is known about the synthesis and metabolic fate of 3-epi-vitamin D₃ derivatives?

Answer:

- Synthesis : Efficient routes involve Pd-catalyzed A-ring closure followed by Suzuki-Miyaura coupling to construct the triene system .

- Metabolism :

- 25(OH)D₃ is epimerized to 3-epi-25(OH)D₃ in hepatoblastoma and colon adenocarcinoma cells .

- Further hydroxylation by CYP24A1 and CYP27B1 yields 3-epi-24,25(OH)₂D₃ and 3-epi-1α,25(OH)₂D₃, which are less active than non-epimerized forms .

Advanced: Why do 3-epi-25(OH)D₃ concentrations decline with age, and how does this impact vitamin D status assessment?

Answer:

- Age-related decline : In adults, 3-epi-25(OH)D₃ shows a negative correlation with age (τ = -0.20, p < 0.001), possibly due to reduced epimerase activity or altered hepatic metabolism .

- Clinical implications :

Advanced: How can researchers address the lack of consensus on 3-epi-25(OH)D₃'s role in total vitamin D activity?

Answer:

- Conduct dose-response studies comparing the potency of 3-epi-25(OH)D₃ and 25(OH)D₃ in regulating calcium homeostasis and immune function.

- Use knockout models (e.g., CYP3A4-deficient mice) to isolate epimerization pathways .

- Leverage population-based cohorts (e.g., NHANES) to correlate 3-epi-25(OH)D₃ levels with bone mineral density or autoimmune disease incidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.